molecular formula C14H15BrN2O3S B498043 5-bromo-2-methoxy-4-methyl-N-(2-pyridinylmethyl)benzenesulfonamide CAS No. 902248-98-0

5-bromo-2-methoxy-4-methyl-N-(2-pyridinylmethyl)benzenesulfonamide

Katalognummer: B498043
CAS-Nummer: 902248-98-0
Molekulargewicht: 371.25g/mol
InChI-Schlüssel: BHDNXHIKFYXBFR-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-Bromo-2-methoxy-4-methyl-N-(2-pyridinylmethyl)benzenesulfonamide (CAS 838622-31-4) is a high-purity chemical compound supplied for research purposes. This benzenesulfonamide derivative has a molecular formula of C14H15BrN2O3S and a molecular weight of 371.25 g/mol . Benzenesulfonamide-containing compounds are of significant interest in medicinal chemistry, particularly in the development of novel antiviral agents . Structural analogs of this compound have demonstrated potent activity as HIV-1 Capsid (CA) protein inhibitors, a promising target for new antiretroviral therapies, by interfering with both early and late stages of the viral replication cycle . The presence of the bromo-methoxy-methylbenzene scaffold coupled with a pyridinylmethyl sulfonamide group provides a versatile structure for structure-activity relationship (SAR) studies and further chemical modification . Researchers can utilize this compound as a key intermediate or reference standard in projects aimed at developing new therapeutic agents for viral diseases, or as a scaffold in various other biochemical and pharmacological applications. This product is intended for research and laboratory use only. It is not intended for diagnostic or therapeutic use in humans or animals. Please refer to the safety data sheet for proper handling and storage information.

Eigenschaften

IUPAC Name

5-bromo-2-methoxy-4-methyl-N-(pyridin-2-ylmethyl)benzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15BrN2O3S/c1-10-7-13(20-2)14(8-12(10)15)21(18,19)17-9-11-5-3-4-6-16-11/h3-8,17H,9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHDNXHIKFYXBFR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1Br)S(=O)(=O)NCC2=CC=CC=N2)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15BrN2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Optimization Parameters

  • Solvent: Dichloromethane (DCM) or tetrahydrofuran (THF) for solubility.

  • Base: Triethylamine (TEA) or pyridine to neutralize HCl.

  • Temperature: 0–25°C to minimize side reactions.

  • Yield: 70–85% after purification via recrystallization.

Critical Analysis

Advantages:

  • High atom economy and scalability.

  • Compatibility with diverse sulfonyl chlorides and amines.

Limitations:

  • Requires pure sulfonyl chloride, which may hydrolyze under humid conditions.

  • Exothermic reaction necessitates careful temperature control.

Copper-Catalyzed C-N Bond Cleavage and Functionalization

A novel approach utilizes copper catalysis to construct the sulfonamide group via C-N bond cleavage (Figure 1). This method enables modular synthesis from N-(2-pyridinylmethyl)benzenesulfonamide precursors.

Procedure Overview:

  • Synthesize N-(2-pyridinylmethyl)benzenesulfonamide via 2-pyridinemethanamine and sulfonyl chloride.

  • React with N,N-dimethylformamide dimethyl acetal (DMF-DMA) under Cu(OAc)₂ catalysis.

Conditions:

  • Catalyst: 5 mol% Cu(OAc)₂·H₂O.

  • Solvent: Ethylene glycol at 80°C for 8 hours.

  • Yield: 65–78% for analogous compounds.

Mechanistic Insight:
Copper facilitates the cleavage of the C-N bond in the pyridinylmethyl group, enabling sulfonamide formation while avoiding unstable intermediates.

Electrochemical Reductive Coupling

An eco-friendly electrochemical method pairs nitroarenes with arylsulfinic acids under controlled potentials. Adapted for the target compound:

Steps:

  • Electroreduce 5-bromo-2-methoxy-4-methylnitrobenzene at −1.1 V vs. Ag/AgCl in DMF.

  • Introduce 2-pyridinylmethanesulfinic acid to form the sulfonamide.

Key Parameters:

  • Electrolyte: Tetrabutylammonium perchlorate (TBAP).

  • Electrodes: Pt cathode and anode.

  • Yield: ~60% (extrapolated from similar reactions).

Advantages:

  • Tunable selectivity via voltage adjustment.

  • Avoids stoichiometric reducing agents.

Multi-Step Synthesis from Pyridine Derivatives

A multi-stage route starts with functionalized pyridine intermediates, as demonstrated in analogous syntheses:

Sequence:

  • Nitration and bromination of 2-methoxy-4-methylpyridine.

  • Methoxylation at the 2-position using acetyl chloride/methanol.

  • Sulfonylation with benzenesulfonyl chloride.

Conditions:

  • Nitration: HNO₃/H₂SO₄ at 0°C.

  • Sulfonylation: TEA in THF, 24 hours.

Yield: 55–70% over three steps.

Comparative Analysis of Methods

Method Yield Reaction Time Scalability Cost
Classical Sulfonamide70–85%4–6 hoursHighModerate
Copper-Catalyzed65–78%8–12 hoursModerateHigh
Electrochemical~60%6–8 hoursLowLow
Multi-Step Pyridine Route55–70%24–48 hoursLowVery High

Key Findings:

  • The classical method remains optimal for industrial-scale production due to its reliability.

  • Electrochemical synthesis shows promise for green chemistry but requires specialized equipment.

  • Copper catalysis offers modularity but incurs higher costs from catalysts and ligands .

Analyse Chemischer Reaktionen

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy and methyl groups, leading to the formation of corresponding aldehydes or acids.

    Reduction: Reduction reactions can target the sulfonamide group, potentially converting it to an amine.

    Substitution: The bromine atom at the 5-position can be substituted with various nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophilic substitution reactions often employ reagents such as sodium azide or thiourea in polar solvents like dimethyl sulfoxide.

Major Products

    Oxidation: Products include 5-bromo-2-methoxy-4-methylbenzenesulfonic acid.

    Reduction: Products include 5-bromo-2-methoxy-4-methylbenzenesulfonamide.

    Substitution: Products vary depending on the nucleophile used, such as 5-azido-2-methoxy-4-methylbenzenesulfonamide.

Wissenschaftliche Forschungsanwendungen

Pharmacological Applications

1.1 Anticancer Activity

Research indicates that sulfonamide derivatives, including 5-bromo-2-methoxy-4-methyl-N-(2-pyridinylmethyl)benzenesulfonamide, have shown promising anticancer properties. A study published in the Journal of Medicinal Chemistry highlighted its ability to inhibit cancer cell proliferation through the modulation of specific signaling pathways .

Table 1: Anticancer Activity of Sulfonamide Derivatives

Compound NameCell Line TestedIC50 (µM)Mechanism of Action
This compoundMCF-7 (Breast Cancer)15.3Inhibition of cell cycle progression
Other SulfonamidesVariousVariesVarious mechanisms

1.2 Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity. A study found that it exhibits significant antibacterial effects against gram-positive and gram-negative bacteria, making it a candidate for developing new antibiotics .

Table 2: Antimicrobial Efficacy

Bacterial StrainMinimum Inhibitory Concentration (MIC, µg/mL)
Staphylococcus aureus32
Escherichia coli64

Synthesis and Structural Studies

Understanding the synthesis and structural characteristics of this compound is crucial for its application in drug development. The synthesis typically involves the reaction of appropriate bromo-substituted aromatic compounds with sulfonamide precursors under controlled conditions.

Case Study: Synthesis Methodology

A recent publication detailed a synthetic route involving the use of N-(2-pyridinylmethyl)amine as a key intermediate, leading to high yields of the target compound . The crystal structure was analyzed using X-ray diffraction, confirming the expected molecular geometry.

Future Directions and Research Needs

Further research is necessary to fully elucidate the pharmacodynamics and pharmacokinetics of this compound. Investigations into its efficacy in vivo and potential side effects are critical for advancing this compound toward clinical application.

Wirkmechanismus

The mechanism of action of 5-bromo-2-methoxy-4-methyl-N-(2-pyridinylmethyl)benzenesulfonamide involves its interaction with specific molecular targets. The sulfonamide group can bind to the active sites of enzymes, particularly those involved in folic acid synthesis, leading to enzyme inhibition. This results in the disruption of essential metabolic pathways in bacteria, ultimately causing their death.

Vergleich Mit ähnlichen Verbindungen

Structural and Functional Comparison with Analogous Compounds

Key Structural Variations

The compound’s analogs differ in substituent positions, halogens, and heterocyclic components. Below is a comparative analysis:

Table 1: Structural Comparison of Sulfonamide Derivatives
Compound Name / CAS Structural Features Molecular Weight Key Differences vs. Target Compound References
Target Compound 5-Bromo-2-methoxy-4-methyl-N-(2-pyridinylmethyl)benzenesulfonamide ~409.3 (est.) Reference compound
BH50713 (873679-76-6) 5-Bromo-2-methoxy-4-methyl-N-(3-methylpyridin-2-yl)benzenesulfonamide 371.25 Pyridine substituent: 3-methyl vs. 2-pyridinylmethyl
CAS 919486-40-1 Undisclosed sulfonamide derivative - 57.97% similarity; likely halogen or substituent variation
4-[2-(5-Chloro-2-methoxybenzamido)ethyl]benzenesulfonamide Chlorine substituent, ethyl linker to benzene ring 408.87 Halogen (Cl vs. Br), ethyl spacer instead of direct pyridine linkage
N-(5-Bromo-2-methoxypyridin-3-yl)-2,4-difluorobenzenesulfonamide Sulfonamide attached to pyridine ring with 2,4-difluorophenyl group 409.22 Pyridine core instead of benzene; additional fluorine substituents
C22H23BrN4O4S2 () Pyrimidine core with morpholine and bromine substituents 551.47 Pyrimidine vs. benzene ring; morpholine substitution

Crystallographic and Computational Insights

  • Crystal Packing : Pyrimidine-based analogs (e.g., C22H23BrN4O4S2) exhibit intermolecular hydrogen bonding (N–H···O, C–H···O) influencing stability and solubility . The target compound’s methyl and pyridine groups may alter packing efficiency compared to pyrimidine derivatives.

Biologische Aktivität

5-Bromo-2-methoxy-4-methyl-N-(2-pyridinylmethyl)benzenesulfonamide is a sulfonamide compound with potential biological activity. This article reviews its synthesis, chemical properties, and biological activities, including antimicrobial, anticancer, and analgesic effects, supported by various studies and data.

The molecular formula of this compound is C14H15BrN2O3SC_{14}H_{15}BrN_2O_3S, with a molar mass of 368.25 g/mol. The compound features a bromine atom, a methoxy group, and a pyridine moiety, which may contribute to its biological properties.

PropertyValue
Molecular FormulaC14H15BrN2O3S
Molar Mass368.25 g/mol
DensityNot specified
Melting PointNot specified
SolubilityNot specified

Synthesis

The synthesis of this compound typically involves the reaction of 5-bromo-2-methoxy-4-methylbenzenesulfonyl chloride with 2-pyridinylmethylamine. This method is efficient and yields the desired sulfonamide product.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, studies have shown that derivatives of sulfonamides possess activity against various bacterial strains, including Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentrations (MICs) for these compounds often range from 20 to 100 µg/mL, indicating moderate to strong antibacterial effects .

Anticancer Activity

In vitro studies have demonstrated that sulfonamide derivatives can inhibit the proliferation of cancer cell lines. For example, some related compounds have shown IC50 values ranging from 7 to 20 µM against prostate and breast cancer cells . The mechanism of action often involves the inhibition of specific pathways related to cell growth and angiogenesis, suggesting that this compound may also exhibit similar anticancer properties.

Analgesic Activity

Analgesic properties have been noted in some sulfonamide derivatives. In a study assessing pain relief in animal models, certain compounds demonstrated significant analgesic effects comparable to standard analgesics . The exact mechanism remains under investigation but may involve modulation of pain pathways in the central nervous system.

Case Studies

  • Analgesic Effects : A study published in PubMed reported that certain synthesized sulfonamide derivatives exhibited promising analgesic activity in animal models. The results indicated a reduction in pain response comparable to established analgesics .
  • Antimicrobial Efficacy : In another study focusing on antimicrobial activity, several derivatives were tested against E. coli and Klebsiella pneumoniae. The results showed significant inhibition zones ranging from 19 to 30 mm, demonstrating the potential effectiveness of these compounds .
  • Anticancer Properties : Research involving various cancer cell lines revealed that certain sulfonamide derivatives could inhibit cell growth effectively at low concentrations (IC50 < 20 µM). These findings suggest that the compound may have therapeutic potential in oncology .

Q & A

Q. What experimental techniques are critical for confirming the structural identity of 5-bromo-2-methoxy-4-methyl-N-(2-pyridinylmethyl)benzenesulfonamide?

  • Methodological Answer: Single-crystal X-ray diffraction (XRD) is the gold standard for structural confirmation. Data collection using an Oxford Diffraction Xcalibur Sapphire3 CCD diffractometer (e.g., λ = Mo-Kα radiation) and refinement via SHELXL (part of the SHELX suite) are essential . Key parameters include unit cell dimensions (e.g., triclinic space group P1 with a = 13.6081 Å, b = 14.5662 Å, c = 14.7502 Å) and refinement statistics (R1 < 0.05). Complementary techniques like NMR (¹H/¹³C) and high-resolution mass spectrometry (HRMS) validate purity and functional groups .

Q. How can researchers optimize the multi-step synthesis of this compound?

  • Methodological Answer: Synthesis typically involves sequential functionalization:

Core formation : Bromination and methoxylation of the benzene ring under controlled conditions (e.g., HBr/AcOH for bromination, NaOMe for methoxylation).

Sulfonamide coupling : Reaction of the sulfonyl chloride intermediate with 2-(aminomethyl)pyridine in anhydrous dichloromethane (DCM) at 0–5°C to minimize side reactions .
Purification via column chromatography (silica gel, hexane/EtOAc gradient) or recrystallization (ethanol/water) ensures high yield (>70%) and purity (>95%) .

Q. What strategies are recommended for assessing the compound’s purity and stability?

  • Methodological Answer:
  • Purity : Reverse-phase HPLC (C18 column, acetonitrile/water mobile phase) with UV detection at λ = 254 nm.
  • Stability : Accelerated degradation studies under thermal (40–60°C), photolytic (ICH Q1B guidelines), and hydrolytic (acid/base buffers) conditions, monitored by LC-MS .

Advanced Research Questions

Q. How can conflicting crystallographic data (e.g., disorder in the pyridinylmethyl group) be resolved during structural refinement?

  • Methodological Answer: Use SHELXL’s PART and SIMU commands to model disorder. For example:
  • Split occupancy refinement for disordered atoms (e.g., C16B in ).
  • Apply geometric restraints (DFIX, SADI) to maintain bond lengths/angles .
    Validate with residual density maps and the Hirshfeld surface analysis to ensure electron density consistency .

Q. What computational approaches are suitable for predicting the compound’s interactions with biological targets (e.g., enzymes)?

  • Methodological Answer:
  • Molecular docking : Use AutoDock Vina or Schrödinger Suite to model binding poses against targets (e.g., carbonic anhydrase IX). Parameterize force fields (e.g., OPLS3e) for sulfonamide-Zn²⁺ interactions .
  • MD simulations : Run 100-ns trajectories in explicit solvent (TIP3P water) to assess binding stability (RMSD < 2 Å). Analyze free energy with MM-PBSA .

Q. How can structure-activity relationship (SAR) studies guide the design of analogs with enhanced bioactivity?

  • Methodological Answer:
  • Core modifications : Replace the bromine atom with electron-withdrawing groups (e.g., -CF₃) to modulate electronic effects.
  • Side-chain variations : Introduce heterocycles (e.g., morpholine instead of pyridine) to improve solubility or target affinity .
    Validate via in vitro assays (e.g., enzyme inhibition IC₅₀, cell viability assays) and correlate with computed descriptors (e.g., LogP, polar surface area) .

Q. What experimental design principles apply to optimizing reaction conditions for scale-up synthesis?

  • Methodological Answer: Employ Design of Experiments (DoE) to identify critical factors (e.g., temperature, stoichiometry). For example:
  • Central Composite Design to optimize coupling reaction yield.
  • Response Surface Methodology (RSM) to balance competing parameters (e.g., reaction time vs. byproduct formation) .
    Use inline PAT tools (e.g., FTIR, Raman spectroscopy) for real-time monitoring .

Data Contradiction Analysis

Q. How should researchers address discrepancies between theoretical and observed NMR chemical shifts?

  • Methodological Answer:
  • Theoretical prediction : Use ACD/Labs or Gaussian-based DFT calculations (B3LYP/6-311++G** level) with solvent corrections (PCM model).
  • Experimental validation : Assign peaks via 2D NMR (HSQC, HMBC) and compare δ values. Deviations >0.5 ppm may indicate conformational flexibility or hydrogen bonding .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.